4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide
Overview
Description
4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 is a curcumin analog, a compound that is structurally similar to curcumin, a natural compound found in turmeric. EF24 has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Scientific Research Applications
4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. Several studies have reported that 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide exhibits anti-inflammatory, anti-cancer, and anti-oxidant effects. 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer. 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide also induces the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide is complex and involves multiple pathways. 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide has been shown to inhibit the activity of NF-κB by preventing its translocation to the nucleus. 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide also activates the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide induces the production of ROS, which can activate the JNK and p38 MAPK pathways, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide exhibits a wide range of biochemical and physiological effects. 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a crucial role in inflammation. 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide induces apoptosis in cancer cells by activating the JNK and p38 MAPK pathways. 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide also exhibits anti-oxidant effects by inducing the production of ROS and activating the Nrf2/ARE pathway.
Advantages and Limitations for Lab Experiments
4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide has several advantages for lab experiments. 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide is easy to synthesize, and the yield and purity of the product are high. 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide exhibits a wide range of pharmacological activities, making it a useful tool for studying the mechanisms of inflammation and cancer. However, 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide also has some limitations. 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide is not very water-soluble, which can limit its use in certain experiments. 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide also exhibits some toxicity at high concentrations, which can limit its use in vivo.
Future Directions
4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide has several potential future directions for research. 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Future studies could focus on the development of 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide derivatives with improved water solubility and lower toxicity. 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide could also be combined with other drugs to enhance its therapeutic efficacy. Further studies could also focus on the mechanisms of action of 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide and its potential targets in various diseases. Overall, 4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide has significant potential for the development of new therapeutic agents for the treatment of various diseases.
properties
IUPAC Name |
4-ethyl-N-[(Z)-[(4-fluorophenyl)-phenylmethylidene]amino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2S/c1-2-16-8-14-20(15-9-16)27(25,26)24-23-21(17-6-4-3-5-7-17)18-10-12-19(22)13-11-18/h3-15,24H,2H2,1H3/b23-21- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAXGZZNLUYCIY-LNVKXUELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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